molecular formula C18H16N2O3S B5700703 Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate

Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate

Cat. No.: B5700703
M. Wt: 340.4 g/mol
InChI Key: MPMWIKCABYZIEV-YBEGLDIGSA-N
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Description

Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzoate ester, and a thiophene moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the benzoate ester and thiophene moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, facilitated by reagents like halogens or nucleophiles.

    Condensation: It can undergo condensation reactions to form larger, more complex molecules, often in the presence of acid or base catalysts

Scientific Research Applications

Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 4-[(4Z)-3-methyl-4-[(5-methylthiophen-2-yl)methylidene]-5-oxopyrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-11-4-9-15(24-11)10-16-12(2)19-20(17(16)21)14-7-5-13(6-8-14)18(22)23-3/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMWIKCABYZIEV-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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